

Endogenous Substrates of ADAM17 In Vivo: A Technical Guide

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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor- α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a vast array of physiological and pathological processes. By cleaving the extracellular domains of its membrane-bound substrates, a process termed "ectodomain shedding," ADAM17 releases soluble signaling molecules that can act in an autocrine, paracrine, or endocrine fashion. This post-translational modification is a critical regulatory step in diverse biological pathways, including inflammation, cell proliferation, and development. The dysregulation of ADAM17 activity has been implicated in numerous diseases, such as cancer, inflammatory disorders, and cardiovascular diseases, making it a prime therapeutic target.

This technical guide provides an in-depth overview of the known endogenous substrates of ADAM17 that have been validated in vivo. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data on substrate shedding, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.

In Vivo Endogenous Substrates of ADAM17

ADAM17 has a broad substrate repertoire, with over 80 identified proteins to date.^[1] The in vivo validation of these substrates is crucial for understanding the physiological and

pathophysiological functions of this key sheddase. Studies utilizing genetic mouse models, such as ADAM17 knockout (Adam17^{-/-}), hypomorphic (Adam17^{ex/ex}), and tissue-specific conditional knockout mice, have been instrumental in identifying and validating its endogenous substrates.[\[2\]](#)[\[3\]](#)

Key families of ADAM17 substrates validated in vivo include:

- Tumor Necrosis Factor (TNF) Superfamily: TNF- α and its receptors, TNFR1 and TNFR2, are cornerstone substrates of ADAM17. The shedding of TNF- α is a critical step in mediating inflammatory responses.[\[4\]](#)
- Epidermal Growth Factor Receptor (EGFR) Ligands: A multitude of EGFR ligands, including Transforming Growth Factor- α (TGF- α), Amphiregulin (AREG), Heparin-binding EGF-like growth factor (HB-EGF), and Eprex, are processed by ADAM17. This shedding activates EGFR signaling, which is vital for development and tissue repair but is also frequently dysregulated in cancer.[\[1\]](#)[\[5\]](#)
- Interleukin-6 Receptor (IL-6R): ADAM17-mediated shedding of IL-6R is a key step in initiating IL-6 trans-signaling, a pro-inflammatory pathway implicated in chronic inflammatory diseases and cancer.[\[2\]](#)[\[3\]](#)
- Adhesion Molecules: L-selectin (CD62L), a cell adhesion molecule crucial for leukocyte trafficking, is a well-established in vivo substrate of ADAM17.[\[6\]](#)[\[7\]](#)
- Other Cytokine and Growth Factor Receptors: Receptors such as the Colony-Stimulating Factor 1 Receptor (CSF1R) and Kit ligand 2 are also shed by ADAM17, often in a manner regulated by the accessory protein iRhom2.[\[8\]](#)[\[9\]](#)

Quantitative Analysis of ADAM17 Substrate Shedding In Vivo

The following tables summarize quantitative data on the shedding of key ADAM17 substrates from in vivo studies. These data, primarily derived from ELISA and mass spectrometry analyses of tissues and biofluids from genetic mouse models, provide insights into the extent of ADAM17-dependent cleavage under various physiological and pathological conditions.

Substrate	Mouse Model	Tissue/Biofluid	Method	Fold Change (WT vs. ADAM17-deficient)	Reference
TNF- α	ADAM17 hypomorphic (Adam17ex/ex)	Kidney Lysate	ELISA	Significantly reduced in Adam17ex/ex mice after ischemia-reperfusion injury.	[10] [11]
TGF- α	ADAM17 hypomorphic (Adam17ex/ex)	Kidney Lysate	ELISA	Significantly reduced in Adam17ex/ex mice after ischemia-reperfusion injury.	[10] [11]
Amphiregulin (AREG)	ADAM17 hypomorphic (Adam17ex/ex)	Kidney Lysate	ELISA	Significantly reduced in Adam17ex/ex mice after ischemia-reperfusion injury.	[10] [11]
Soluble TNFR1 α	Ovarian cancer mouse model treated with D1(A12) antibody	Ascites	ELISA	4.4-fold decrease in treated mice.	[1]

Soluble Amphiregulin (AREG)	Ovarian cancer mouse model treated with D1(A12) antibody	Ascites	ELISA	5.4-fold decrease in treated mice.	[1]
Soluble TGF- α	Ovarian cancer mouse model treated with D1(A12) antibody	Ascites	ELISA	15-fold decrease in treated mice.	[1]
Soluble IL-6R (sIL-6R)	ADAM17 hypomorphic (Adam17ex/ex)	Serum	ELISA	Elevated sIL-6R levels after LPS challenge are abrogated in Adam17ex/ex mice.	[3] [12]

Substrate	Cell Type/Condition	Method	Key Quantitative Finding	Reference
CD62L (L-selectin)	Primary B cells from Adam17flox/flox/CD19-Cre mice	Flow Cytometry	Higher cell surface levels of CD62L on ADAM17-deficient B cells.	[6]
HB-EGF, TGF- α , Amphiregulin	Tylosis with esophageal cancer (TOC) patient-derived keratinocytes (with iRHOM2 mutations)	ELISA	Significantly higher constitutive shedding compared to control keratinocytes.	[13]
TNF- α	Tylosis with esophageal cancer (TOC) patient-derived keratinocytes and PBMCs (with iRHOM2 mutations)	ELISA	Significantly higher shedding upon PMA stimulation compared to controls.	[13]

Experimental Protocols

In Vivo Validation of ADAM17 Substrates using Genetic Mouse Models and Ischemia-Reperfusion Injury (IRI)

This protocol outlines the key steps for validating ADAM17 substrates in the context of kidney injury, as adapted from Kefaloyianni et al., 2016.[10][11][14][15][16]

Objective: To quantify the levels of soluble ADAM17 substrates in the kidneys of wild-type and ADAM17 hypomorphic (Adam17ex/ex) mice following IRI.

Materials:

- Wild-type and Adam17ex/ex mice
- Surgical instruments for mouse surgery
- Anesthesia (e.g., isoflurane)
- Phosphate-buffered saline (PBS)
- Tissue protein extraction reagent (e.g., T-PER, Thermo Fisher Scientific)
- Protease inhibitor cocktail
- BCA protein assay kit
- Commercially available ELISA kits for mouse TNF- α , TGF- α , and Amphiregulin
- Microplate reader

Procedure:

- Induction of Ischemia-Reperfusion Injury:
 - Anesthetize wild-type and Adam17ex/ex mice.
 - Perform a midline laparotomy to expose the renal pedicles.
 - Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 30 minutes).
 - Remove the clamps to allow reperfusion.
 - Suture the abdominal wall and skin.
 - Provide post-operative care, including analgesia and hydration.
- Tissue Collection and Lysate Preparation:

- At desired time points post-IRI (e.g., 2 days), euthanize the mice.
- Perfuse the kidneys with cold PBS to remove blood.
- Excise the kidneys and snap-freeze them in liquid nitrogen or process them immediately.
- Homogenize the kidney tissue in protein extraction reagent containing a protease inhibitor cocktail.
- Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (kidney lysate).
- Quantification of Soluble Substrates by ELISA:
 - Determine the total protein concentration of the kidney lysates using a BCA protein assay.
 - Perform ELISAs for soluble TNF- α , TGF- α , and Amphiregulin according to the manufacturer's instructions.
 - Briefly, coat microplate wells with capture antibody, add standards and kidney lysate samples, followed by detection antibody and substrate.
 - Measure the absorbance using a microplate reader.
 - Calculate the concentration of each substrate in the samples based on the standard curve.
 - Normalize the substrate concentrations to the total protein concentration of the respective lysates.
- Data Analysis:
 - Compare the normalized concentrations of soluble substrates between wild-type and Adam17ex/ex mice at each time point.
 - Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of any observed differences.

Mass Spectrometry-Based Proteomic Identification of the ADAM17 Sheddome

This protocol provides a general workflow for identifying ADAM17 substrates using quantitative proteomics, a powerful and unbiased approach.[\[9\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Objective: To identify and quantify proteins shed from the cell surface in an ADAM17-dependent manner.

Materials:

- Cell lines or primary cells from wild-type and ADAM17-deficient mice (or human cells with ADAM17 knockdown/knockout).
- Cell culture reagents.
- ADAM17 activator (e.g., Phorbol 12-myristate 13-acetate - PMA) or inhibitor (e.g., TAPI-2).
- Serum-free cell culture medium.
- Reagents for protein concentration and buffer exchange (e.g., centrifugal filter units).
- Reagents for protein digestion (e.g., trypsin).
- Reagents for peptide labeling (e.g., iTRAQ or TMT, optional for quantitative proteomics).
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).

Procedure:

- Cell Culture and Treatment:
 - Culture wild-type and ADAM17-deficient cells to near confluence.
 - Wash the cells with serum-free medium to remove any contaminating proteins.

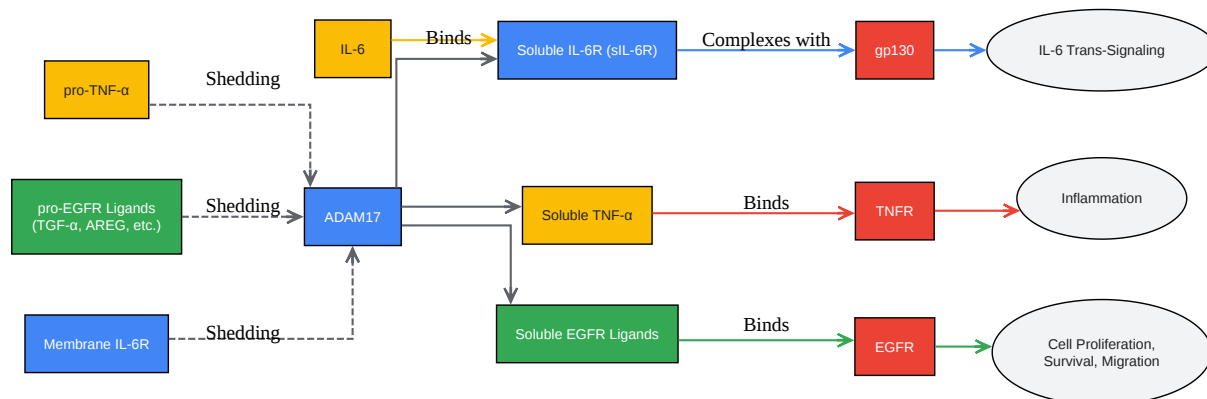
- Incubate the cells in serum-free medium with or without an ADAM17 activator (e.g., PMA) or inhibitor for a defined period.
- Secretome Collection and Preparation:
 - Collect the conditioned medium (secretome).
 - Centrifuge the medium to remove any detached cells or debris.
 - Concentrate the proteins in the secretome and exchange the buffer using centrifugal filter units.
- Protein Digestion and Peptide Preparation:
 - Denature, reduce, and alkylate the proteins in the concentrated secretome.
 - Digest the proteins into peptides using trypsin.
 - (Optional) Label the resulting peptides with isobaric tags (e.g., iTRAQ, TMT) for quantitative comparison between different conditions.
- LC-MS/MS Analysis:
 - Separate the peptides by liquid chromatography based on their physicochemical properties.
 - Analyze the eluting peptides by tandem mass spectrometry to determine their amino acid sequence and relative abundance.
- Data Analysis:
 - Use proteomics software to identify the proteins present in the secretome by searching the MS/MS data against a protein database.
 - Quantify the relative abundance of each identified protein between the different experimental conditions (e.g., wild-type vs. ADAM17-deficient, stimulated vs. unstimulated).

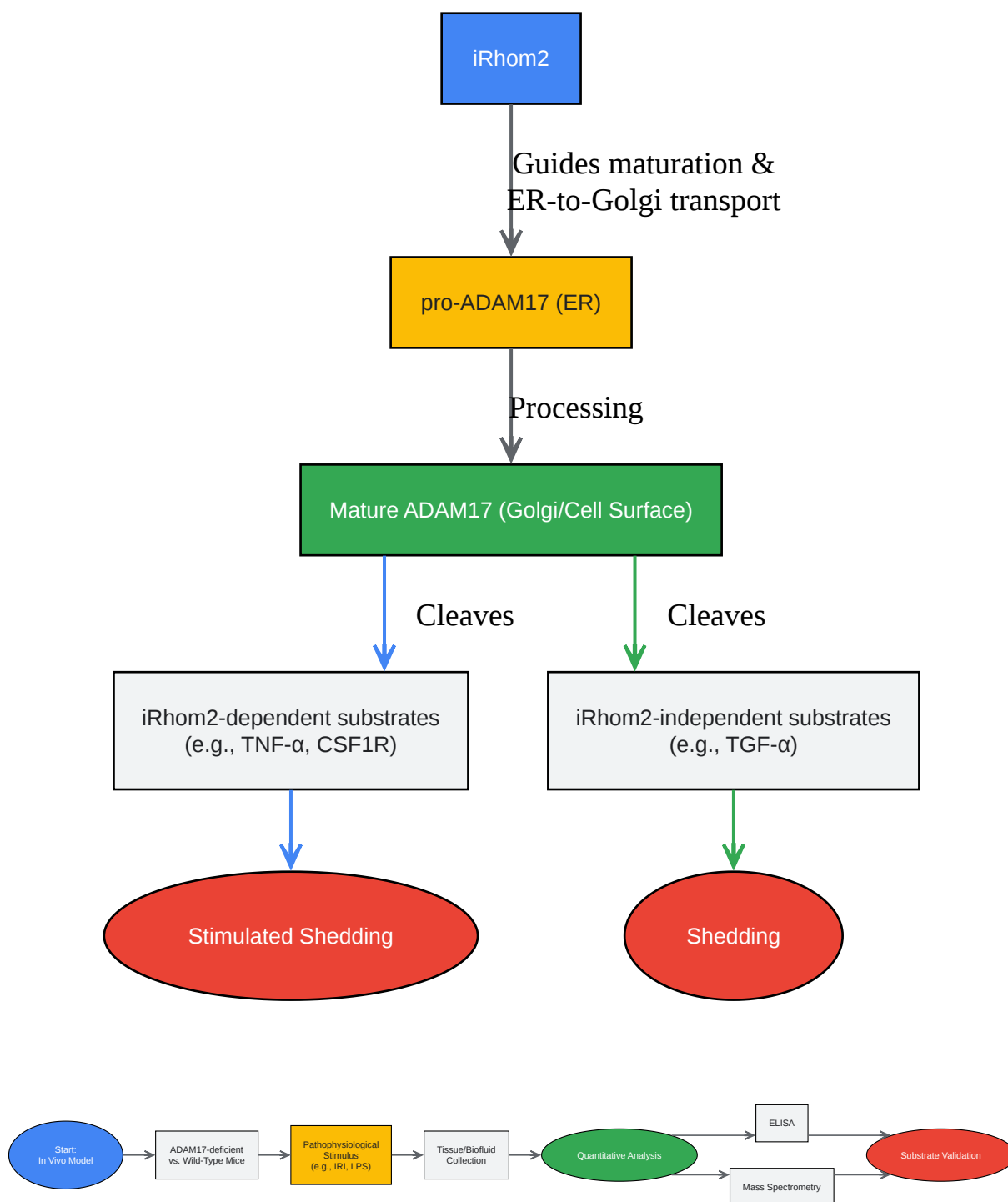
- Identify potential ADAM17 substrates as proteins whose abundance in the secretome is significantly reduced in ADAM17-deficient cells or in the presence of an ADAM17 inhibitor, and/or increased upon ADAM17 activation.
- Validation:
 - Validate candidate substrates using orthogonal methods such as Western blotting or ELISA.

Signaling Pathways and Experimental Workflows

ADAM17-Mediated Signaling Pathways

ADAM17 is a central node in several critical signaling pathways. Its shedding activity initiates downstream signaling cascades that regulate a wide range of cellular processes.





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